

Acetophenazine receptor binding affinity comparison

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Compound Focus: Acetophenazine

CAS No.: 2751-68-0

Cat. No.: S516976

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Acetophenazine Receptor Binding Profile

The table below summarizes the available quantitative and qualitative data on **acetophenazine's** receptor interactions.

Receptor Type	Reported Affinity / Activity	Experimental Context / Notes
Dopamine D2	Primary target (antagonist) [1] [2]	Described as its main mechanism of action as an antipsychotic agent [1] [2].
Androgen Receptor (AR)	Ki ≈ 0.8 μM (weak antagonist) [3]	Identified via virtual screening and confirmed in vitro; considered a secondary "off-target" activity [3].
Various Monoamine Receptors	Information Limited [4]	As a typical phenothiazine derivative, its profile is likely complex, but specific affinity data for 5-HT, H1, M1, and adrenergic receptors was not located in the searched literature [5] [4].

Detailed Experimental Data and Protocols

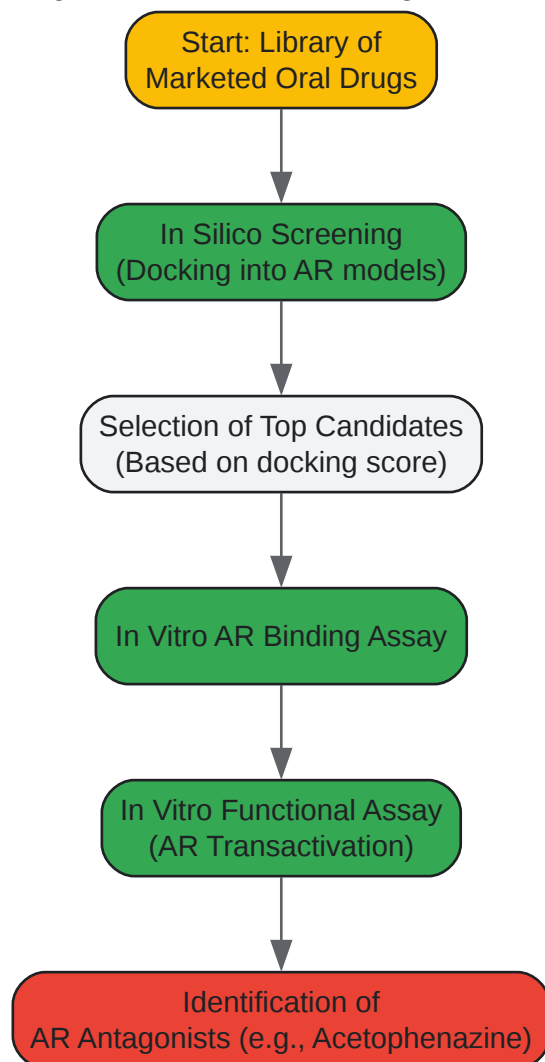
For the key experimental findings, here are the methodologies used to generate the data.

- **Androgen Receptor Binding Assay [3]**
 - **Purpose:** To identify nonsteroidal antiandrogens from a library of marketed drugs.
 - **Method:** Competitive ligand binding assays were performed to measure the ability of **acetophenazine** to displace the binding of a radiolabeled androgen ($[^3\text{H}]$ mibolerone) to the human Androgen Receptor (AR).
 - **Result:** **Acetophenazine** demonstrated competition with a inhibition constant (K_i) of approximately 0.8 μM .
- **Androgen Receptor Transactivation Assay [3]**
 - **Purpose:** To confirm the functional antagonism of the identified AR binders.
 - **Method:** CV-1 cells (monkey kidney cells) were transiently transfected with the AR and a reporter gene (Chloramphenicol acetyltransferase, CAT) under the control of an androgen-responsive element. The effect of **acetophenazine** on Dihydrotestosterone (DHT)-stimulated CAT activity was measured.
 - **Result:** **Acetophenazine** weakly but significantly reduced DHT-stimulated AR transactivation, confirming its functional role as an AR antagonist.

Visualizing the Drug Repurposing Workflow

The discovery of **acetophenazine**'s antiandrogen activity is a prime example of **drug repurposing**. The diagram below illustrates the computational and experimental workflow used in this study [3].

Drug Repurposing Workflow for Antiandrogen Discovery (95 chars)



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